6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide
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Overview
Description
6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide is a compound that belongs to the class of pyridine carboxamides. Pyridine derivatives are known for their significant clinical diversity and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide can be achieved through several methods. One common approach involves the condensation reaction of pyridine-2,6-dicarboxylic acid with dimethylamine and ammonia under controlled conditions . Industrial production methods often involve the use of pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine with heterocyclic amine or carboxylic acid precursors .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include copper (II) acetate monohydrate and pyridine-2,6-dicarbonyl dichloride . Major products formed from these reactions include tricopper (II) complexes and other pyridine carboxamide derivatives .
Scientific Research Applications
6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a ligand in the synthesis of metal complexes . In biology and medicine, it has shown potential as an inhibitor of urease, an enzyme involved in various life-threatening conditions such as gastric and duodenal cancer . Additionally, it has applications in the development of antimicrobial and antiviral agents .
Mechanism of Action
The mechanism of action of 6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of urease by binding to the enzyme’s active site, thereby preventing its activity . This interaction is facilitated by the compound’s ability to form hydrogen bonds with the enzyme .
Comparison with Similar Compounds
Compared to other pyridine carboxamide derivatives, 6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide stands out due to its unique structure and potent inhibitory activity. Similar compounds include 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and cyanoacetamide derivatives . These compounds share some structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C9H13N5O |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C9H13N5O/c1-14(2)6-11-13-9(15)7-4-3-5-8(10)12-7/h3-6H,1-2H3,(H2,10,12)(H,13,15)/b11-6- |
InChI Key |
WEVXVHYHWWVHLE-WDZFZDKYSA-N |
Isomeric SMILES |
CN(C)/C=N\NC(=O)C1=NC(=CC=C1)N |
Canonical SMILES |
CN(C)C=NNC(=O)C1=NC(=CC=C1)N |
Origin of Product |
United States |
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